molecular formula C27H32O11 B1261392 Verrucarin X

Verrucarin X

Cat. No.: B1261392
M. Wt: 532.5 g/mol
InChI Key: UKQUNUSSEKGBDS-XDXDYSKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verrucarin X is a natural product found in Paramyrothecium roridum with data available.

Scientific Research Applications

1. Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Verrucarin X, along with other related compounds, has shown significant potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. In particular, studies have demonstrated its effect on breast cancer cells, prostate cancer cells, and renal cell carcinoma cells by triggering reactive oxygen species (ROS)-mediated apoptosis, inhibiting cell cycle regulatory proteins, and downregulating prosurvival signaling pathways like Akt/NF-kB/mTOR (Palanivel, Kanimozhi, Kadalmani, & Akbarsha, 2014); (Liu, Gao, Deeb, Zhang, Shaw, Valeriote, & Gautam, 2016); (Woldemichael, Turbyville, Vasselli, Linehan, & McMahon, 2012).

2. Inhibition of MAP Kinase Activation

This compound has been found to exhibit inhibitory effects on the activation of mitogen-activated protein (MAP) kinases in cell lines. For instance, it partially inhibited the production of IL-8 in a PMA-stimulated promyelocytic leukemia cell line, which was related to the inhibition of NF-κB activation (Oda, Namikoshi, Akano, Kobayashi, Honma, & Kasahara, 2005).

3. Potent Inhibition of Steroid Receptor Coactivator-3

This compound has been identified as a small molecule inhibitor that can selectively promote the degradation of steroid receptor coactivator-3 (SRC-3), a critical coactivator associated with tumor progression and chemoresistance (Yan, Yu, Chow, Palzkill, Madoux, Hodder, Chase, Griffin, O’Malley, & Lonard, 2014).

4. Nematicidal Activity

This compound also shows promise in agricultural applications, specifically in biocontrol. It has demonstrated nematicidal activity against root-knot nematodes, highlighting its potential as an eco-friendly control measure in agriculture (Nguyen, Jang, Kim, Yu, Park, Lee, Bae, Yeo, Hur, Park, & Kim, 2018).

5. Targeted Drug Delivery in Neuroendocrine Cancer Treatment

Research has explored the use of this compound in targeted drug delivery systems. A study focused on neuroendocrine cancers utilized extracellular vesicles to deliver this compound effectively to cancer cells, demonstrating its potential in combined therapies for cancer treatment (Si, Guan, Xu, Chen, Kim, Zhou, Jaskula‐Sztul, & Liu, 2020).

Properties

Molecular Formula

C27H32O11

Molecular Weight

532.5 g/mol

IUPAC Name

(1R,3R,8R,12S,13R,18E,20Z,24R,25S,26S)-12-hydroxy-13,25-dimethyl-11,17,22-trioxospiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-5-carboxylic acid

InChI

InChI=1S/C27H32O11/c1-15-8-10-34-20(28)5-3-4-6-21(29)38-17-12-19-27(14-36-27)25(17,2)26(13-35-24(33)22(15)30)9-7-16(23(31)32)11-18(26)37-19/h3-6,11,15,17-19,22,30H,7-10,12-14H2,1-2H3,(H,31,32)/b5-3+,6-4-/t15-,17-,18-,19-,22+,25-,26-,27+/m1/s1

InChI Key

UKQUNUSSEKGBDS-XDXDYSKPSA-N

Isomeric SMILES

C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C(=O)O)COC(=O)[C@H]1O)C)CO4

Canonical SMILES

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C(=O)O)COC(=O)C1O)C)CO4

Synonyms

verrucarin X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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